Introduction: The Strategic Importance of 3-Bromo-9-(p-tolyl)-9H-carbazole
Introduction: The Strategic Importance of 3-Bromo-9-(p-tolyl)-9H-carbazole
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-9-(p-tolyl)-9H-carbazole
In the landscape of advanced materials science and medicinal chemistry, carbazole derivatives represent a cornerstone class of heterocyclic compounds. Their inherent electronic properties, thermal stability, and versatile functionalization potential make them indispensable building blocks.[1] Among these, 3-Bromo-9-(p-tolyl)-9H-carbazole (CAS No. 731016-44-7) emerges as a molecule of significant strategic interest. Its structure features a carbazole core, known for excellent hole-transporting capabilities, functionalized at two key positions: the N9-position is capped with a p-tolyl group, which enhances solubility and modulates electronic properties, while the C3-position is armed with a bromine atom. This bromine serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions for the construction of more complex, functional molecules.
This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 3-Bromo-9-(p-tolyl)-9H-carbazole, designed for researchers and developers in organic electronics and drug discovery.
Core Physicochemical Properties
The foundational physical and chemical characteristics of a compound govern its handling, processing, and suitability for various applications. 3-Bromo-9-(p-tolyl)-9H-carbazole is typically a stable, solid material under standard laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 731016-44-7 | [2] |
| Molecular Formula | C₁₉H₁₄BrN | [2][3] |
| Molecular Weight | 336.23 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 156 - 160 °C | [5] |
| Purity | >97.0% (GC) | |
| Solubility | Soluble in common organic solvents like Toluene, DMF, Dichloromethane | [6][7] |
| Storage | Sealed in dry, room temperature conditions, away from light | [2] |
Synthesis and Mechanistic Considerations
The primary route to N-aryl carbazoles like 3-Bromo-9-(p-tolyl)-9H-carbazole is through C-N cross-coupling reactions. The Ullmann condensation is the classic, copper-catalyzed method, while modern protocols often employ palladium catalysts.
Rationale for Method Selection: Ullmann Condensation
The Ullmann condensation is a robust and cost-effective method for forming C-N bonds, particularly for N-arylation of nitrogen-containing heterocycles like carbazole.[6][8] It typically involves reacting an aryl halide with an amine (or its corresponding anion) in the presence of a copper catalyst at elevated temperatures.[6][9] The choice of a copper-based system is driven by its high affinity for nitrogenous ligands and its ability to facilitate the requisite oxidative addition and reductive elimination steps. While palladium-catalyzed Buchwald-Hartwig amination is an alternative, the Ullmann approach often remains favorable for its simplicity and the lower cost of the catalyst.[8][10]
Caption: Synthetic workflow for 3-Bromo-9-(p-tolyl)-9H-carbazole via Ullmann condensation.
Detailed Experimental Protocol (Representative)
-
Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: To the flask, add 3-bromo-9H-carbazole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Solvent and Reactant Addition: Add anhydrous dimethylformamide (DMF) as the solvent, followed by 4-iodotoluene (1.2 eq.). The use of an aryl iodide is preferred over a bromide or chloride due to its higher reactivity in the oxidative addition step.
-
Reaction Execution: The reaction mixture is heated to 120-150 °C and stirred vigorously for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Upon completion, the mixture is cooled to room temperature and poured into water. The resulting precipitate is either filtered or the aqueous phase is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude residue is purified by column chromatography on silica gel to yield the pure product.[7]
Spectroscopic Characterization
Structural confirmation is paramount. The following data are representative of the expected spectroscopic signatures for 3-Bromo-9-(p-tolyl)-9H-carbazole.
| Spectroscopy | Expected Chemical Shifts / Signature |
| ¹H NMR | δ (ppm) ~8.2-8.4: Singlet or doublet for the proton at C4 (adjacent to bromine).δ (ppm) ~7.2-7.6: Multiplets corresponding to the remaining protons on the carbazole core and the four aromatic protons of the p-tolyl group.δ (ppm) ~2.5: Singlet for the methyl (-CH₃) protons of the p-tolyl group.[11] |
| ¹³C NMR | δ (ppm) ~140: Quaternary carbons of the carbazole ring fused to nitrogen.δ (ppm) ~135-138: Carbon bearing the methyl group on the tolyl ring.δ (ppm) ~110-130: Aromatic carbons of both the carbazole and tolyl rings.δ (ppm) ~115: Carbon bearing the bromine atom (C3).δ (ppm) ~21: Methyl carbon (-CH₃).[12] |
| Mass Spec (HRMS) | m/z: Calculated for [M]⁺ C₁₉H₁₄BrN: 335.0309. Found value should be within ±5 ppm. The spectrum will show a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1).[13] |
Chemical Reactivity: A Versatile Synthetic Hub
The true value of 3-Bromo-9-(p-tolyl)-9H-carbazole lies in its capacity as a versatile intermediate. The C3-bromo substituent is the key reactive site, readily participating in a variety of palladium- and copper-catalyzed cross-coupling reactions. This allows for the precise installation of diverse functional groups, enabling the synthesis of a vast library of derivatives with tailored electronic and photophysical properties.
Caption: Key cross-coupling reactions utilizing the C3-bromo position.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, extending the π-conjugation of the molecule. This is a primary strategy for tuning the emission color and charge transport properties of OLED materials.[14]
-
Sonogashira Coupling: Reaction with terminal alkynes introduces a rigid C-C triple bond, useful for creating linear, conjugated systems.[11]
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds, allowing the attachment of various primary or secondary amines. This is crucial for creating hole-transporting materials and bipolar host materials where both electron-donating and electron-accepting moieties are required.[15]
-
Cyanation: The bromo group can be substituted with a nitrile (-CN) group, typically using copper(I) cyanide. This introduces a strong electron-withdrawing group, significantly altering the electronic properties and creating building blocks for electron-transporting materials.[14]
Applications in Organic Electronics
The carbazole moiety is electron-rich and provides robust thermal and morphological stability, making it an excellent platform for materials used in Organic Light-Emitting Diodes (OLEDs).[16][17] Derivatives of 3-Bromo-9-(p-tolyl)-9H-carbazole are instrumental in several layers of an OLED device.
-
Host Materials: Carbazole derivatives often possess high triplet energies (Eₜ), making them ideal hosts for phosphorescent emitters (guests), particularly for blue light emission.[15][18] The host material forms the bulk of the emissive layer and must have a higher triplet energy than the dopant to ensure efficient energy transfer and prevent quenching.
-
Hole Transport Layer (HTL): The inherent electron-donating nature of the carbazole nitrogen facilitates efficient transport of holes from the anode to the emissive layer.[1]
-
Emitting Materials: Through functionalization at the C3-position, the core structure can be transformed into a highly efficient fluorescent or Thermally Activated Delayed Fluorescence (TADF) emitter.[1][19]
Caption: Role of carbazole derivatives in the functional layers of an OLED.
Conclusion
3-Bromo-9-(p-tolyl)-9H-carbazole is more than a mere chemical intermediate; it is a strategic platform for molecular engineering. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the versatile reactivity of its C3-bromo position make it an exceptionally valuable tool for researchers. From creating novel host materials that push the efficiency of blue OLEDs to serving as a scaffold for new pharmaceutical candidates, the applications of this compound are extensive and impactful. A thorough understanding of its chemical properties, as detailed in this guide, is the first step toward unlocking its full potential in the next generation of materials and medicines.
References
- 3-Bromo-9-(p-tolyl)-9H-carbazole - LabSolutions | Lab Chemicals & Equipment. (n.d.). LabSolutions.
- 731016-44-7|3-Bromo-9-(p-tolyl)-9H-carbazole - BLDpharm. (n.d.). BLDpharm.
- 3-Bromo-9-p-tolyl-9H-carbazole: Your Trusted Organic Synthesis Intermediate Supplier in China. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Bromo-9-(p-tolyl)-9H-carbazole 731016-44-7 - Tokyo Chemical Industry. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate.
- Ullmann condensation. (2024). In Wikipedia.
- Bezuglyi, M., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications.
- The Role of Carbazole Derivatives in Modern Organic Electronics. (2025).
- The Role of Carbazole Derivatives in Modern OLED Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-bromo-9-phenyl-9H-carbazole synthesis. (n.d.). ChemicalBook.
- 3-Bromo-9-hexyl-9H-carbazole. (n.d.). PubChem.
- Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. (n.d.).
- 3-bromo-9-p-tolyl-9h-carbazole, 731016-44-7. (n.d.). Chemcd.
- 9H-?Carbazole, 3-?bromo-(1592-95-6) 1 H NMR. (n.d.). ChemicalBook.
- 3-Bromo-9-(p-tolyl)-9H-carbazole - Optional[13C NMR]. (n.d.). SpectraBase.
- China supply 3-Bromo-9-(p-tolyl)-9H-carbazole CAS 731016-44-7 with high purity. (n.d.). UCHEM.
- Crystal structure of 3-bromo-9-ethyl-9H-carbazole. (2015). ResearchGate.
- 3-Bromo-9-(4-bromophenyl)-9H-carbazole. (n.d.). CymitQuimica.
- Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. (2021). PubMed Central.
- On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (n.d.). ResearchGate.
- Crystal structure of 3-bromo-9-ethyl-9H-carbazole. (2015). PubMed.
- 3-bromo-9-(p-tolyl)-9h-carbazole. (n.d.). PubChemLite.
- 3-Bromo-9-(o-tolyl)-9H-carbazole. (n.d.). Benchchem.
- 3-Bromo-9H-carbazole | 3-Bromocarbazole | CAS 1592-95-6. (n.d.). Ossila.
- Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs. (n.d.). PubMed Central.
- Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. (2025). ResearchGate.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (n.d.).
- Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (2012).
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.
- OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. (n.d.).
- 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. (2021). PubMed Central.
- (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (2023).
- Electrochemical Synthesis, and Electrochromic Properties of Poly(2-(9H-Carbazol-9-yl)acetic acid) Film. (2021). Asian Journal of Applied Chemistry Research.
- Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States. (2021). MDPI.
- 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. (n.d.). PubMed Central.
Sources
- 1. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 2. 731016-44-7|3-Bromo-9-(p-tolyl)-9H-carbazole|BLD Pharm [bldpharm.com]
- 3. myuchem.com [myuchem.com]
- 4. nbinno.com [nbinno.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. PubChemLite - 3-bromo-9-(p-tolyl)-9h-carbazole (C19H14BrN) [pubchemlite.lcsb.uni.lu]
- 14. Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. ossila.com [ossila.com]
- 19. pubs.acs.org [pubs.acs.org]
